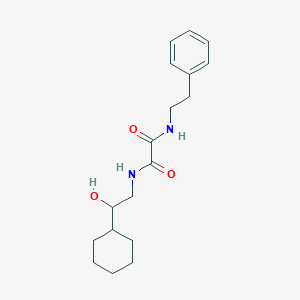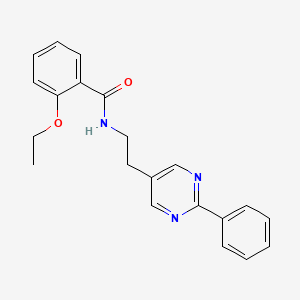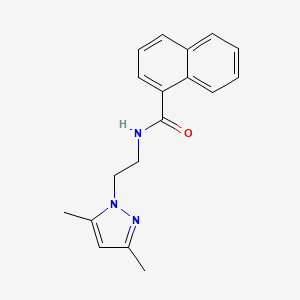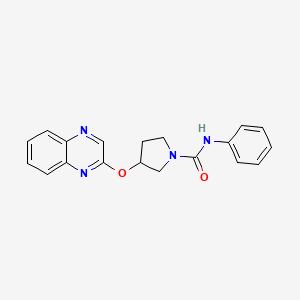
(E)-N'-(2-chloro-6-fluorobenzylidene)-3-(4-methoxyphenyl)-1H-pyrazole-5-carbohydrazide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(E)-N'-(2-chloro-6-fluorobenzylidene)-3-(4-methoxyphenyl)-1H-pyrazole-5-carbohydrazide is a useful research compound. Its molecular formula is C18H14ClFN4O2 and its molecular weight is 372.78. The purity is usually 95%.
BenchChem offers high-quality (E)-N'-(2-chloro-6-fluorobenzylidene)-3-(4-methoxyphenyl)-1H-pyrazole-5-carbohydrazide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (E)-N'-(2-chloro-6-fluorobenzylidene)-3-(4-methoxyphenyl)-1H-pyrazole-5-carbohydrazide including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Molecular Docking and Spectroscopic Studies
Karrouchi et al. (2021) synthesized and characterized (E)-N'-4-methoxybenzylidene-5-methyl-1H-pyrazole-3-carbohydrazide, a structurally similar compound, via spectroscopic methods. The study highlighted its potential as an anti-diabetic agent through molecular docking studies with 4AMJ protein, indicating its relevance in medicinal chemistry for the design of new therapeutic agents [Karrouchi et al., 2021].
Corrosion Protection
Paul et al. (2020) investigated the corrosion protection behavior of carbohydrazide-pyrazole compounds, including their adsorption on mild steel in acidic solutions. This research provides insights into the compound's potential application in industrial corrosion protection, demonstrating high inhibition efficiency and suggesting its use in coatings or additives for metal preservation [Paul et al., 2020].
Fluorescence Probes
Wei et al. (2022) developed a fluorescence probe based on a pyrazole derivative for detecting Al3+ and Fe3+ ions. This indicates potential applications in environmental monitoring and biochemical assays, where the detection and quantification of metal ions are crucial [Wei et al., 2022].
Synthetic Methodologies
Research by Shi et al. (1996) on versatile 2-fluoroacrylic building blocks for synthesizing fluorinated heterocyclic compounds underscores the significance of developing new synthetic routes. These methodologies enable the creation of a wide range of heterocyclic compounds with potential applications in pharmaceuticals and agrochemicals [Shi et al., 1996].
Propriétés
| { "Design of the Synthesis Pathway": "The synthesis pathway for (E)-N'-(2-chloro-6-fluorobenzylidene)-3-(4-methoxyphenyl)-1H-pyrazole-5-carbohydrazide involves the condensation of 2-chloro-6-fluorobenzaldehyde with 3-(4-methoxyphenyl)-1H-pyrazole-5-carbohydrazide in the presence of a base to form the Schiff base intermediate, which is then reduced to the final product using a reducing agent.", "Starting Materials": [ "2-chloro-6-fluorobenzaldehyde", "3-(4-methoxyphenyl)-1H-pyrazole-5-carbohydrazide", "Base (e.g. sodium hydroxide)", "Reducing agent (e.g. sodium borohydride)" ], "Reaction": [ "Step 1: Dissolve 2-chloro-6-fluorobenzaldehyde and 3-(4-methoxyphenyl)-1H-pyrazole-5-carbohydrazide in a suitable solvent (e.g. ethanol).", "Step 2: Add a base (e.g. sodium hydroxide) to the reaction mixture and stir at room temperature for several hours to form the Schiff base intermediate.", "Step 3: Add a reducing agent (e.g. sodium borohydride) to the reaction mixture and stir at room temperature for several hours to reduce the Schiff base intermediate to the final product.", "Step 4: Purify the product by recrystallization or column chromatography." ] } | |
Numéro CAS |
1285532-44-6 |
Nom du produit |
(E)-N'-(2-chloro-6-fluorobenzylidene)-3-(4-methoxyphenyl)-1H-pyrazole-5-carbohydrazide |
Formule moléculaire |
C18H14ClFN4O2 |
Poids moléculaire |
372.78 |
Nom IUPAC |
N-[(E)-(2-chloro-6-fluorophenyl)methylideneamino]-3-(4-methoxyphenyl)-1H-pyrazole-5-carboxamide |
InChI |
InChI=1S/C18H14ClFN4O2/c1-26-12-7-5-11(6-8-12)16-9-17(23-22-16)18(25)24-21-10-13-14(19)3-2-4-15(13)20/h2-10H,1H3,(H,22,23)(H,24,25)/b21-10+ |
Clé InChI |
VUYSCGUJCIHKSD-UFFVCSGVSA-N |
SMILES |
COC1=CC=C(C=C1)C2=NNC(=C2)C(=O)NN=CC3=C(C=CC=C3Cl)F |
Solubilité |
not available |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![N-(5,6-dimethoxybenzo[d]thiazol-2-yl)-3-(methylsulfonyl)benzamide](/img/structure/B2665431.png)
![5-methyl-2-{[(3-methylphenyl)methyl]sulfanyl}-1H-1,3-benzodiazole](/img/structure/B2665432.png)
![[2-(2,4-Dimethoxyanilino)-2-oxoethyl] 2-phenylbutanoate](/img/structure/B2665434.png)

methanone](/img/structure/B2665437.png)
![2-[8-[(2-Methylpropan-2-yl)oxycarbonyl]-8-azabicyclo[3.2.1]oct-2-en-3-yl]acetic acid](/img/structure/B2665439.png)
![4-(7-Ethyl-4-oxo-3,4,5,6,7,8-hexahydro[1]benzothieno[2,3-d]pyrimidin-2-yl)benzoic acid](/img/structure/B2665440.png)
![1-(4-chlorophenyl)-3-(2-methoxyphenyl)tetrahydro-1H-thieno[3,4-d]imidazol-2(3H)-one 5,5-dioxide](/img/structure/B2665443.png)


